Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core with multiple substituents. Key structural elements include:
- Quinazoline backbone: A bicyclic system with nitrogen atoms at positions 1, 3, and 4, contributing to electron-deficient character.
- Benzo[d][1,3]dioxole moiety: An electron-rich aromatic system that may influence solubility and π-π stacking interactions.
Properties
CAS No. |
946330-19-4 |
|---|---|
Molecular Formula |
C22H21N3O6S |
Molecular Weight |
455.49 |
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32) |
InChI Key |
HOYWJZXMJQSVDU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. For instance, benzodioxole derivatives have been reported to inhibit cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins
Cellular Effects
The cellular effects of Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are currently unknown. Related compounds have demonstrated significant effects on cellular processes. For example, certain benzodioxole derivatives have shown potent growth inhibition properties against various human cancer cell lines, including HeLa, A549, and MCF-7. These compounds were found to induce apoptosis and cause cell cycle arrests
Biological Activity
Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole moiety : Known for its ability to interact with various biological targets.
- Tetrahydroquinazoline structure : Associated with numerous pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. It has been shown to:
- Inhibit cell division by targeting key regulatory proteins.
- Induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Key findings include:
- Substituent Effects : The presence of the benzo[d][1,3]dioxole group enhances binding affinity to target proteins.
- Functional Group Variations : Modifications in the tetrahydroquinazoline ring can lead to significant changes in biological activity.
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer properties, it was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being observed .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders. The results demonstrated that it could effectively inhibit enzyme activity by over 70% at optimal concentrations .
Scientific Research Applications
Target Proteins
Compounds with similar structures have demonstrated antitumor activities by targeting proteins involved in cell proliferation. This compound may inhibit key regulatory proteins that control cell division and induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
The following table summarizes the key biological activities reported for this compound:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Significant reduction in cell viability in various cancer cell lines. |
| Enzyme Inhibition | Effective inhibition of specific enzymes linked to metabolic disorders. |
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer properties, it was tested against multiple cancer cell lines such as HeLa and A549. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that mitochondrial dysfunction and increased production of reactive oxygen species (ROS) were involved in the observed cytotoxic effects.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes associated with metabolic disorders. The results demonstrated that it could effectively inhibit enzyme activity by over 70% at optimal concentrations. This finding suggests potential applications in treating metabolic syndromes or related diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Key findings include:
Substituent Effects : The presence of the benzo[d][1,3]dioxole group enhances binding affinity to target proteins.
Functional Group Variations : Modifications in the tetrahydroquinazoline ring can lead to significant changes in biological activity.
Comparison with Similar Compounds
Thiadiazole/Oxadiazole Derivatives ()
Compounds such as DTCPB and DTCTB share electronic similarities with the target compound due to their benzo[c][1,2,5]thiadiazole cores. Key differences include:
- Core Structure : Thiadiazole/oxadiazole vs. quinazoline. Thiadiazoles are planar and electron-deficient, whereas quinazolines offer a larger π-conjugated system.
- Functional Groups: DTCPB features a di-p-tolylamino group and carbonitrile, enhancing charge transport properties for organic electronics. The target compound’s benzo[d][1,3]dioxole may reduce solubility compared to DTCPB’s tolyl groups .
| Compound | Core Structure | Key Functional Groups | Electronic Character | Potential Applications |
|---|---|---|---|---|
| Target Compound | Quinazoline | Thioxo, benzo[d][1,3]dioxole | Electron-deficient | Medicinal chemistry |
| DTCPB | Thiadiazole | Di-p-tolylamino, carbonitrile | Electron-deficient | Organic electronics |
Triazolone Derivatives ()
The triazolone derivative 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one shares:
- Heterocyclic Core : Triazolone vs. quinazoline. Triazolones are five-membered rings with lower aromaticity but similar hydrogen-bonding capacity.
- Substituent Effects: The benzylideneamino group in the triazolone compound may confer antimicrobial activity, whereas the target compound’s thioxo group could enhance binding to cysteine proteases .
Benzo[b][1,4]oxazin Derivatives ()
Compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid exhibit:
- Oxygen-Rich Core : The oxazin ring introduces rigidity and oxygen-based hydrogen bonding, contrasting with the nitrogen-rich quinazoline.
- Synthetic Routes : Both compounds utilize cesium carbonate and DMF in nucleophilic substitutions, suggesting comparable synthetic accessibility .
Electronic and Physical Property Analysis
Electronic Similarity (Isovalency)
As per , “isovalency” (similar valence electron configurations) may predict reactivity. The target compound’s thioxo group and electron-withdrawing quinazoline core align with DTCPB’s thiadiazole in charge transport applications. However, structural geometry differences (e.g., ring size) limit direct comparisons .
Solubility and Stability
- The benzo[d][1,3]dioxole group in the target compound likely reduces aqueous solubility compared to DTCPB’s carbonitrile and tolyl groups.
Research Implications and Gaps
- Medicinal Chemistry : The target compound’s quinazoline core resembles kinase inhibitors (e.g., gefitinib), but its thioxo group requires stability studies .
- Materials Science : Compared to DTCPB, the larger π-system of quinazoline could improve light absorption in optoelectronic devices, but solubility remains a challenge .
- Synthetic Challenges : highlights the need for mild conditions to preserve labile groups like thioxo during synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?
- Methodological Answer : The synthesis of structurally complex heterocycles like this compound typically involves multi-step protocols. For example, stepwise coupling reactions using triazine intermediates (as in ) or palladium-catalyzed reductive cyclization ( ) can be adapted. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) for the benzo[d][1,3]dioxole-5-carboxamide segment.
- Thiocarbonyl introduction : Reaction with Lawesson’s reagent or thiourea derivatives under anhydrous conditions.
- Purification : Recrystallization from Et₂O/hexane mixtures (64% yield achieved in analogous syntheses; ).
- Monitoring : TLC and NMR (400 MHz) to track intermediate formation .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- and NMR : Assign peaks using DEPT-135 and HSQC experiments. For example, the thioxo group (C=S) typically resonates at δ ~200 ppm in NMR ( ).
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺) with <5 ppm deviation from theoretical mass (e.g., reports 420.2046 vs. 420.2049).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as in ).
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thiocarbonyl incorporation in this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Computational modeling : Density Functional Theory (DFT) can predict preferential attack sites. For example, sulfur nucleophiles favor electrophilic carbons adjacent to electron-withdrawing groups (e.g., the 4-oxobutyl chain).
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates (e.g., ’s focus on nitroarene cyclization mechanisms).
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., δ 8.76 for aromatic protons in ) .
Q. How can catalytic systems be optimized for synthesizing analogous quinazoline-thione derivatives?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for coupling reactions ( ). Optimization strategies include:
- Ligand screening : Bulky phosphine ligands enhance steric control in Suzuki-Miyaura couplings.
- Solvent effects : Use toluene/EtOH (10:3) mixtures to balance solubility and reactivity ( ).
- Temperature gradients : Stepwise heating (60°C → 110°C) minimizes side reactions ( ).
Q. What strategies resolve contradictions between theoretical and observed spectroscopic data for this compound?
- Methodological Answer :
- Dynamic NMR : Identify conformational exchange processes (e.g., hindered rotation in the benzo[d][1,3]dioxole moiety).
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations; ’s use of crystallography for thiazolo derivatives).
- Isotopic labeling : Use - or -enriched precursors to clarify coupling patterns .
Experimental Design & Safety
Q. How to design a scalable synthesis protocol while maintaining safety?
- Methodological Answer :
- Small-scale optimization : Start with 1 mmol batches (e.g., ’s 7.68 mmol scale) to refine conditions.
- Hazard mitigation : Use Schlenk lines for air-sensitive steps (e.g., thiocarbonyl reactions) and fume hoods for volatile reagents (e.g., CH₂Cl₂ in ).
- Waste management : Neutralize acidic/byproduct streams with NaHCO₃ before disposal ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
